molecular formula C21H26ClN5O B4485205 4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

Cat. No.: B4485205
M. Wt: 399.9 g/mol
InChI Key: DRAUOGMINZPKRA-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a 4-chlorobenzoyl group and a pyrimidine ring substituted with a piperidin-1-yl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine ring: The piperazine ring is formed by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the 4-chlorobenzoyl group: The piperazine ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorobenzoyl group.

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately by reacting a suitable precursor with a piperidine derivative under acidic conditions.

    Coupling of the two rings: The final step involves coupling the piperazine and pyrimidine rings under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(piperazin-1-yl)methanone: A compound with a similar piperazine ring and chlorobenzoyl group.

    2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol: Another compound with a piperazine ring and chlorophenyl group.

Uniqueness

4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine is unique due to the presence of both piperazine and pyrimidine rings, which contribute to its distinct chemical and biological properties. The combination of these rings with the 4-chlorobenzoyl and piperidin-1-yl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-16-15-19(24-21(23-16)27-9-3-2-4-10-27)25-11-13-26(14-12-25)20(28)17-5-7-18(22)8-6-17/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAUOGMINZPKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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